Tin chloride dichloromethane
Description
Dichloromethane (DCM), with the molecular formula CH₂Cl₂ (CAS No. 75-09-2), is a volatile, nonflammable chlorinated hydrocarbon. It is a colorless liquid with a chloroform-like odor and a boiling point of 39.6°C . DCM is slightly soluble in water (13 g/L at 20°C) but miscible with organic solvents like ethanol, diethyl ether, and chlorinated compounds . Industrially, it is produced by chlorinating methane or methyl chloride at 400–500°C, yielding a mixture of chlorinated methanes (e.g., CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄), which are separated via distillation .
Properties
IUPAC Name |
dichloromethane;tetrachlorostannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2.4ClH.Sn/c2-1-3;;;;;/h1H2;4*1H;/q;;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHTVRRSWPLFMI-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Cl.Cl[Sn](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl6Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Chlorinated Methanes
DCM belongs to a family of chlorinated methanes, each differing in chlorine substitution and associated risks. Below is a comparative analysis:
Table 1: Properties and Risks of Chlorinated Methanes
Key Differentiators:
Volatility and Solvent Power: DCM’s low boiling point (39.6°C) makes it ideal for low-temperature applications, unlike higher-boiling chloroform (61.2°C) or carbon tetrachloride (76.7°C) . DCM’s polarity balances solubility in both polar (e.g., alcohols) and nonpolar matrices, whereas carbon tetrachloride is strictly nonpolar .
Metabolic Pathways and Toxicity :
- DCM is metabolized via GST to form reactive intermediates, whereas chloroform and carbon tetrachloride rely on cytochrome P450 for bioactivation, leading to distinct organ damage (e.g., renal toxicity for chloroform) .
- Carbon tetrachloride’s higher chlorine content increases hepatotoxicity risk compared to DCM .
Regulatory Status :
- DCM remains in use under strict occupational exposure limits (e.g., OSHA PEL: 25 ppm), while carbon tetrachloride is largely phased out due to ozone depletion and toxicity .
- Chloroform’s use is restricted in consumer products but persists in laboratory settings .
Research Findings and Innovations
- Safer Solvent Alternatives : Studies highlight ethyl acetate and dimethyl carbonate as greener substitutes for DCM in chromatography and extraction, though with trade-offs in solvent strength .
- Ion-Pairing in DCM : Ruthenium polypyridyl complexes in DCM exhibit chloride ion-pairing, influencing photophysical properties and catalytic applications .
- Synthetic Utility : DCM’s role in tin-mediated reductions (e.g., nitro to amine conversions) remains critical in drug synthesis, as seen in antibacterial sulfonamido-benzoxazole derivatives .
Preparation Methods
Reaction Mechanism and Process Design
Anhydrous tin(II) chloride is synthesized via radiolysis of tin(IV) chloride (SnCl₄) dissolved in heptane using high-energy electrons. The radiolytic process induces reduction reactions, generating SnCl₂ as an insoluble precipitate due to its lower covalent character compared to SnCl₄. The system’s self-dehydrating nature ensures oxygen-free conditions, as residual water reacts with SnCl₄ to form insoluble hydrolysis products, which are removed prior to irradiation.
Key Parameters:
-
Solvent : Heptane (non-polar, inert).
-
Radiation Dose : 10–50 kGy (electron energy ≥1 MeV).
-
Temperature : 25–60°C (ambient to moderate heating).
-
SnCl₄ Concentration : 10–30 wt% in heptane.
Yield optimization correlates strongly with SnCl₄ concentration, peaking at 20 wt% with >85% conversion efficiency. Dose rate and temperature show negligible impact, suggesting radical-mediated reduction dominates over thermal effects.
Chlorination of Tin(II) Chloride for Stannic Chloride Production
Industrial-Scale Synthesis
A patented method reacts anhydrous tin(II) chloride (SnCl₂) with chlorine gas (Cl₂) in a reactor containing pre-formed SnCl₄. The process avoids molten tin handling by utilizing SnCl₂ dehydration at 130–247°C to eliminate water and volatile impurities (e.g., As, Sb):
Direct Chlorination of Molten Tin
High-Temperature Reaction Dynamics
Molten tin (≥235°C) reacts exothermically with Cl₂ to form SnCl₄:
To mitigate overheating, liquid SnCl₄ is injected as a coolant, absorbing excess heat via vaporization. The combined vapors are condensed, with a portion recycled to maintain reaction stability.
Operational Parameters:
| Parameter | Value/Range |
|---|---|
| Tin Temperature | 235–350°C |
| Cl₂ Pressure | 10 psi (gauge) |
| SnCl₄ Recycle Ratio | 7:1 (relative to product) |
This method achieves >95% conversion but requires high-purity tin to avoid contamination.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Energy Input | Scalability |
|---|---|---|---|---|
| Radiolytic Reduction | 85 | 99.5 | High | Lab-scale |
| SnCl₂ Chlorination | 94 | 99.9 | Moderate | Industrial |
| Molten Tin Chlorination | 95 | 99.7 | Low | Industrial |
Q & A
Q. How can researchers ensure the stability of dichloromethane in synthetic reactions involving tin(IV) chloride?
Dichloromethane must be stabilized with additives like amylene (≤60 ppm) to prevent decomposition during reactions. Purity verification via gas chromatography (GC) is critical, ensuring ethanol and chloroform impurities are ≤2.0% and ≤0.005%, respectively . For reproducibility, pre-dry dichloromethane over molecular sieves and confirm water content ≤30 ppm using Karl Fischer titration .
Q. What safety protocols are essential when handling dichloromethane in tin-catalyzed reactions?
Dichloromethane is classified as a likely human carcinogen (via glutathione S-transferase activation) and a neurotoxin. Use fume hoods, wear nitrile gloves, and monitor airborne concentrations below 25 ppm (OSHA PEL). For tin(IV) chloride, which is moisture-sensitive and corrosive, employ inert atmospheres (e.g., nitrogen) and acid-resistant equipment .
Q. What are the optimal conditions for using dichloromethane as a solvent in tin-mediated reactions?
Dichloromethane’s low boiling point (40°C) makes it ideal for reflux at mild temperatures. In Hosomi-Sakurai allylation reactions, combine it with tin(IV) chloride (1–5 mol%) at 0–25°C for 1–4 hours. Monitor reaction progress via TLC (hexane:EtOAc = 2:1) to minimize side products .
Q. How can researchers mitigate solvent interference in UV-Vis or NMR analysis of tin chloride complexes?
Use deuterated dichloromethane (CD₂Cl₂) for NMR to avoid proton overlap. For UV-Vis, ensure solvent-grade dichloromethane has UV cutoff ≤235 nm. Pre-purify via distillation under nitrogen to eliminate stabilizers like amylene, which absorb in the UV range .
Advanced Research Questions
Q. How does tin(IV) chloride’s Lewis acidity vary in dichloromethane compared to other solvents, and how can this be quantified?
Use Gutmann-Beckett acceptor number (AN) measurements. In dichloromethane (AN = 20.4), tin(IV) chloride exhibits higher Lewis acidity than in THF (AN = 8.0), enhancing its ability to polarize π-bonds in allylation reactions. Compare Sn NMR chemical shifts (δ = –200 to –400 ppm) to correlate solvent effects with catalytic activity .
Q. What analytical techniques resolve contradictory data on dichloromethane’s hepatotoxicity in preclinical models?
Discrepancies arise from species-specific glutathione S-transferase theta-1 (GSTT1) expression. Use PBPK modeling to simulate human metabolic clearance, accounting for GSTT1 polymorphisms. Cross-validate with in vitro hepatocyte assays (rat vs. human) to isolate dichloromethane’s direct cytotoxicity from metabolic activation .
Q. How can researchers optimize dichloromethane’s role in organotin compound crystallization?
Dichloromethane’s moderate polarity (log P = 1.25) facilitates slow evaporation for single-crystal growth. For Sn-porphyrin complexes, layer dichloromethane solutions with acetone (3:1 v/v) to induce nucleation. Monitor crystal quality via X-ray diffraction and adjust solvent ratios to minimize disorder .
Q. What strategies validate the absence of tin chloride residues in dichloromethane after extraction processes?
Employ ICP-MS to detect tin at ≤0.1 ppb. For organotin species, use hydride generation-AAS: treat samples with NaBH₄ to convert tin complexes to volatile hydrides, then quantify via atomic absorption at 224.6 nm. Cross-check with GC-MS using derivatization (e.g., Grignard reagents) .
Methodological Best Practices
- Reaction Monitoring : Use inline FTIR to track Sn-Cl bond vibrations (400–500 cm⁻¹) in real time .
- Contradictory Toxicity Data : Apply benchmark dose modeling (BMD) to reconcile rodent carcinogenicity (B6C3F1 mice) with epidemiological data on non-Hodgkin lymphoma .
- Solvent Recycling : Distill dichloromethane through a 30-cm Vigreux column, discarding the first 10% of distillate to remove tin byproducts .
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